Transporter Selectivity: (S)-Venlafaxine vs. Racemic Venlafaxine and (R)-Venlafaxine
(S)-Venlafaxine exhibits a starkly different selectivity profile for monoamine transporters compared to both racemic venlafaxine and its (R)-counterpart. In a direct binding assay using human transporters expressed in cell lines, (S)-Venlafaxine was shown to be a highly selective inhibitor of the serotonin transporter (SERT) with negligible activity at the norepinephrine transporter (NET) [1]. This contrasts with the racemic mixture's balanced dual inhibition, which is a consequence of the (R)-enantiomer's affinity for NET [2]. The quantified difference in NET affinity is over two orders of magnitude, establishing (S)-Venlafaxine as a pure serotonergic probe.
| Evidence Dimension | In vitro Transporter Inhibition (IC50) |
|---|---|
| Target Compound Data | SERT IC50 = 6 nM; NET IC50 = 754 nM |
| Comparator Or Baseline | R-Venlafaxine: SERT IC50 = 30 nM; NET IC50 = 61 nM [2]. Racemic Venlafaxine: Reported SERT IC50 = 27 nM, NET IC50 = 535 nM [3]. |
| Quantified Difference | SERT Selectivity Ratio (NET IC50 / SERT IC50): (S)-Venlafaxine = 126; R-Venlafaxine = 2.0; Racemate ≈ 20 |
| Conditions | Inhibition of [3H]-serotonin and [3H]-noradrenaline uptake in HEK293 cells (SERT) and MDCK cells (NET) [1]. |
Why This Matters
For a researcher seeking a clean serotonergic signal without confounding noradrenergic activity, (S)-Venlafaxine provides a >125-fold selectivity window, a property absent in the racemate or (R)-enantiomer.
- [1] BindingDB entry for BDBM50400815: (S)-Venlafaxine. Inhibition of human SERT and NET. View Source
- [2] BindingDB entry for BDBM50400816: R-Venlafaxine. Inhibition of human SERT and NET. View Source
- [3] Bymaster FP, et al. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo... Neuropsychopharmacology. 2001 Dec;25(6):871-80. doi: 10.1016/S0893-133X(01)00298-6. View Source
